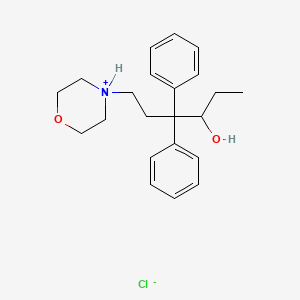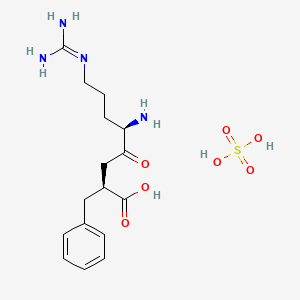
(2R,5S)-5-Amino-8-guanidino-4-oxo-2-phenylmethyloctanoic acid sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,5S)-5-Amino-8-guanidino-4-oxo-2-phenylmethyloctanoic acid sulfate is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes amino, guanidino, and oxo groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5S)-5-Amino-8-guanidino-4-oxo-2-phenylmethyloctanoic acid sulfate typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of key intermediates. One common approach involves the use of amino acid derivatives as starting materials, followed by a series of reactions such as amidation, guanidination, and oxidation .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
(2R,5S)-5-Amino-8-guanidino-4-oxo-2-phenylmethyloctanoic acid sulfate undergoes various types of chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to convert oxo groups to hydroxyl groups or other reduced forms.
Substitution: Substitution reactions can be used to replace specific atoms or groups within the molecule with different ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and solvents to ensure optimal yields and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional oxo or carboxyl groups, while reduction could produce hydroxyl derivatives. Substitution reactions can result in a wide range of modified compounds with different functional groups.
科学的研究の応用
Chemistry
In chemistry, (2R,5S)-5-Amino-8-guanidino-4-oxo-2-phenylmethyloctanoic acid sulfate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential interactions with enzymes and other biomolecules. Its guanidino group, in particular, is known to interact with various biological targets, making it a valuable tool for probing biochemical pathways and mechanisms .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets suggests that it could be used in the development of new drugs for treating various diseases, including neurological disorders and metabolic conditions .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in fields such as pharmaceuticals, agrochemicals, and materials science .
作用機序
The mechanism of action of (2R,5S)-5-Amino-8-guanidino-4-oxo-2-phenylmethyloctanoic acid sulfate involves its interaction with specific molecular targets, such as enzymes and receptors. The guanidino group is known to form strong interactions with negatively charged sites on proteins, which can modulate their activity and function . Additionally, the compound’s oxo and amino groups can participate in hydrogen bonding and other interactions that influence its biological activity .
類似化合物との比較
Similar Compounds
- (1S,2R,5S)-5-Amino-2-fluorocyclohex-3-enecarboxylic acid
- (2R,5R)-2-Amino-5-hydroxyhexanoic acid
- 2-Methylamino-1-phenylpropanol
Uniqueness
Compared to these similar compounds, (2R,5S)-5-Amino-8-guanidino-4-oxo-2-phenylmethyloctanoic acid sulfate stands out due to its unique combination of functional groups. The presence of both guanidino and oxo groups provides distinct chemical reactivity and biological activity, making it a versatile compound for various applications.
特性
分子式 |
C16H26N4O7S |
|---|---|
分子量 |
418.5 g/mol |
IUPAC名 |
(2S,5R)-5-amino-2-benzyl-8-(diaminomethylideneamino)-4-oxooctanoic acid;sulfuric acid |
InChI |
InChI=1S/C16H24N4O3.H2O4S/c17-13(7-4-8-20-16(18)19)14(21)10-12(15(22)23)9-11-5-2-1-3-6-11;1-5(2,3)4/h1-3,5-6,12-13H,4,7-10,17H2,(H,22,23)(H4,18,19,20);(H2,1,2,3,4)/t12-,13+;/m0./s1 |
InChIキー |
ATNQLNFXRFGXDX-JHEYCYPBSA-N |
異性体SMILES |
C1=CC=C(C=C1)C[C@@H](CC(=O)[C@@H](CCCN=C(N)N)N)C(=O)O.OS(=O)(=O)O |
正規SMILES |
C1=CC=C(C=C1)CC(CC(=O)C(CCCN=C(N)N)N)C(=O)O.OS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(5-Trifluoromethylimidazo[1,2-a]pyridin-2-yl)benzoic acid methyl ester](/img/structure/B13781128.png)
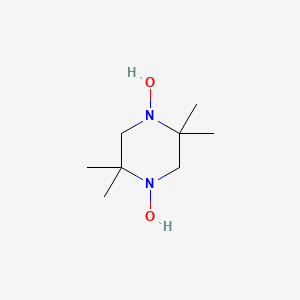
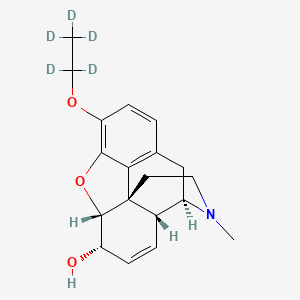
![2-benzo[f]quinolin-4-ium-4-yl-1-(4-phenylphenyl)ethanone;bromide](/img/structure/B13781147.png)
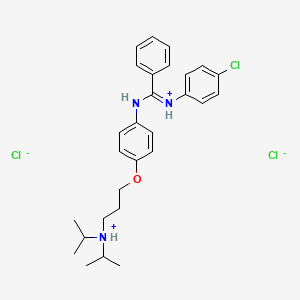
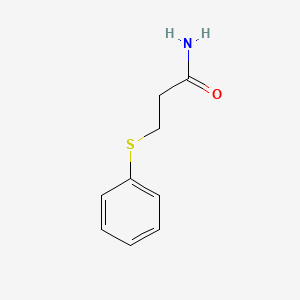
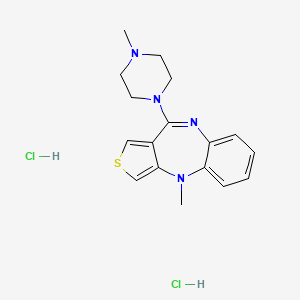
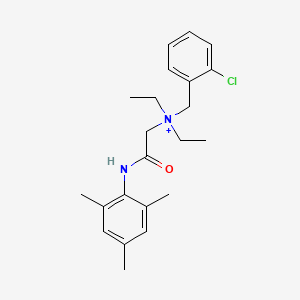
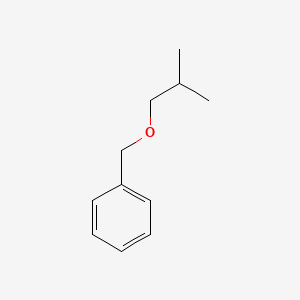
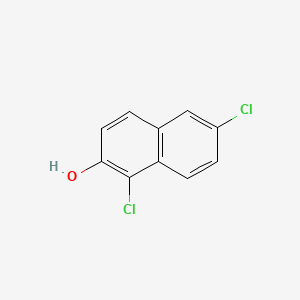
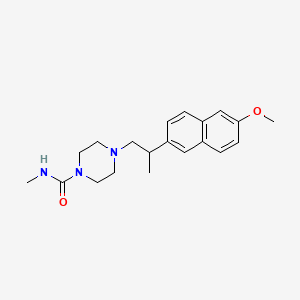
![2-Amino-2-(4-{[2-(methyloxy)ethyl]oxy}phenyl)acetamide](/img/structure/B13781176.png)
